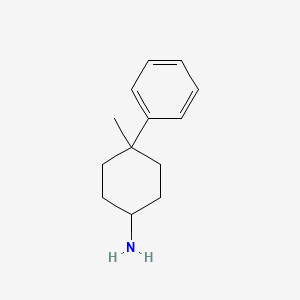
4-Methyl-4-phenylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-MPCA” , is a chemical compound with the following properties:
Chemical Formula: C13H20ClN
Molecular Weight: 225.76 g/mol
CAS Number: 56327-27-6
This compound belongs to the class of amines and is structurally related to cyclohexylamines. Its synthesis and applications have garnered interest in both research and industry.
Preparation Methods
Synthetic Routes:
Reductive Amination: One common synthetic route involves reductive amination of cyclohexanone with aniline or its derivatives. The reaction proceeds under reducing conditions using a suitable reducing agent (e.g., sodium borohydride) to yield 4-MPCA.
Industrial Production: Industrial-scale production typically employs optimized reductive amination processes, often with catalysts and efficient purification steps.
Chemical Reactions Analysis
4-MPCA can undergo various chemical reactions:
Oxidation: It can be oxidized to form corresponding imines or oximes.
Reduction: Reduction of 4-MPCA yields secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group.
Common Reagents and Conditions: Reagents like hydrogen peroxide, sodium borohydride, and acid chlorides are commonly used. Reaction conditions vary based on the desired product.
Scientific Research Applications
4-MPCA finds applications in:
Medicine: It may serve as a precursor for pharmaceutical compounds.
Chemical Research: Researchers study its reactivity and use it as a building block for more complex molecules.
Mechanism of Action
The exact mechanism by which 4-MPCA exerts its effects depends on its specific application. It may interact with receptors, enzymes, or cellular pathways, influencing biological processes.
Comparison with Similar Compounds
While 4-MPCA shares structural features with other cyclohexylamines, its unique combination of substituents sets it apart. Similar compounds include cyclohexylamine, phenylcyclohexylamine, and related derivatives.
Biological Activity
4-Methyl-4-phenylcyclohexan-1-amine, also known as a derivative of cyclohexylamine, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Synthesis
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H19N
- Molecular Weight : 205.30 g/mol
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of Cyclohexanone Derivative : Using Friedel-Crafts alkylation.
- Reductive Amination : Reacting the cyclohexanone derivative with an amine source.
- Hydrochloride Salt Formation : Converting the amine to its hydrochloride salt for enhanced solubility and stability.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is believed to modulate receptor activity, particularly affecting:
- Dopaminergic Systems : Potentially influencing mood and reward pathways.
- Serotonergic Receptors : Implicated in various mood disorders.
Biological Pathways
The compound may act by binding to specific receptor sites, altering conformations, and influencing downstream signaling pathways. Its effects on neurotransmission suggest potential applications in treating neurological disorders .
Biological Activity and Research Findings
Research studies have highlighted several aspects of the biological activity of this compound:
Antidepressant Effects
A study indicated that analogs of this compound could exhibit antidepressant-like effects in animal models, suggesting its potential as a therapeutic agent for depression .
Neuroprotective Properties
Research has shown that compounds similar to this compound can provide neuroprotection against excitotoxicity, which is crucial in conditions like Alzheimer's disease.
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal investigated the antidepressant properties of this compound analogs. Results demonstrated significant improvements in behavioral tests indicative of reduced depressive symptoms in rodent models .
Case Study 2: Neuroprotection
In another study focused on neuroprotective effects, researchers found that the compound could mitigate neuronal damage induced by oxidative stress, highlighting its potential utility in neurodegenerative disease therapies.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Modulates neurotransmitter systems |
| N-Methyl-4-phenylcyclohexan-1-amine | Structure | Similar effects with slight variations |
| 4-Methylcyclohexanamine | Structure | Less potent than the parent compound |
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
4-methyl-4-phenylcyclohexan-1-amine |
InChI |
InChI=1S/C13H19N/c1-13(9-7-12(14)8-10-13)11-5-3-2-4-6-11/h2-6,12H,7-10,14H2,1H3 |
InChI Key |
NOWKJMNJTFDAQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















